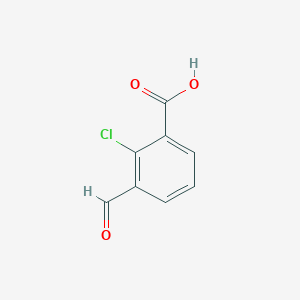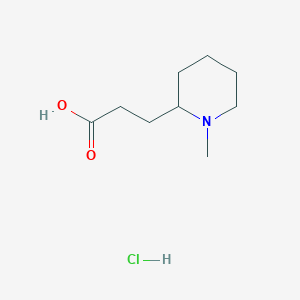![molecular formula C32H32N2NaO12 B1432182 Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 1423037-17-5](/img/structure/B1432182.png)
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is a chemical compound widely used in various scientific fields. It is primarily known for its role as a pH indicator and its application in the colorimetric determination of calcium in biological samples. The compound is a derivative of o-Cresolphthalein, which is a phthalein dye.
Mechanism of Action
Target of Action
The primary target of O-Cresolphthalein complexone sodium salt is calcium ions in the human body . It is used as an alkaline earth metal ion indicator and is particularly effective in the colorimetric estimation of calcium in serum .
Mode of Action
O-Cresolphthalein complexone sodium salt: interacts with its target, calcium ions, to form a complex. This interaction occurs under alkaline conditions (pH 10-12), resulting in the formation of a red complex . The binding of calcium to O-Cresolphthalein complexone sodium salt results in a color change, which is used as an indicator in titrations .
Biochemical Pathways
The biochemical pathway affected by O-Cresolphthalein complexone sodium salt is the calcium signaling pathway. Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . By binding to calcium ions, O-Cresolphthalein complexone sodium salt can affect this pathway and its downstream effects.
Pharmacokinetics
The pharmacokinetics of O-Cresolphthalein complexone sodium salt It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of O-Cresolphthalein complexone sodium salt is the formation of a red complex with calcium ions . This complex formation is used to determine calcium levels in the human body . The color change associated with complex formation provides a visual indication of the presence and concentration of calcium ions.
Action Environment
The action of O-Cresolphthalein complexone sodium salt is influenced by environmental factors such as pH. The compound is colorless at pH 11, but turns pink in the presence of alkaline earth metals . Therefore, the efficacy and stability of O-Cresolphthalein complexone sodium salt can be influenced by the pH of its environment. Additionally, the compound is insoluble in water but soluble in ethanol , which may also impact its action depending on the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate typically involves the reaction of o-Cresolphthalein with iminodiacetic acid derivatives. The process generally requires an alkaline medium to facilitate the formation of the complexone structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is usually produced in the form of maroon or pale reddish-yellow crystals .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. The compound is known for its ability to form stable complexes with metal ions, particularly calcium.
Common Reagents and Conditions
The complexation reaction with calcium ions occurs in an alkaline solution, typically at a pH of around 10.6. Common reagents used in these reactions include ethanolamine and 8-hydroxyquinoline .
Major Products
The primary product of the reaction between this compound and calcium ions is a violet-colored complex, which is used for the colorimetric determination of calcium concentrations in various samples .
Scientific Research Applications
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of polyamides and polyimides.
Biology: Employed in the colorimetric determination of calcium in serum and other biological samples.
Medicine: Utilized in diagnostic assays to measure calcium levels in human serum and urine.
Industry: Applied in the production of high-temperature resistant polymers and as a reagent in various analytical procedures
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: Another phthalein dye used as a pH indicator.
Thymolphthalein: Similar to O-Cresolphthalein, used as a pH indicator and in various analytical applications.
Uniqueness
Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate is unique due to its specific application in the colorimetric determination of calcium. Its ability to form a stable and distinctively colored complex with calcium ions sets it apart from other similar compounds. Additionally, its use in the synthesis of high-temperature resistant polymers highlights its versatility and importance in industrial applications .
Properties
CAS No. |
1423037-17-5 |
|---|---|
Molecular Formula |
C32H32N2NaO12 |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42); |
InChI Key |
KPKPKIJMETWMLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |
Related CAS |
94442-10-1 62698-54-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)

![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)


![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)
![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)


![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
